molecular formula C12H16N2O2 B1529154 Benzyl 3-(methylamino)azetidine-1-carboxylate CAS No. 1630907-35-5

Benzyl 3-(methylamino)azetidine-1-carboxylate

Cat. No.: B1529154
CAS No.: 1630907-35-5
M. Wt: 220.27 g/mol
InChI Key: YKLRQIQMOPHXKS-UHFFFAOYSA-N
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Description

Benzyl 3-(methylamino)azetidine-1-carboxylate is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol It is a member of the azetidine family, which is known for its four-membered nitrogen-containing ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(methylamino)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and methylamine. The reaction conditions often require a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(methylamino)azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Benzyl 3-(methylamino)azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 3-(methylamino)azetidine-1-carboxylate involves its interaction with specific molecular targets. The azetidine ring structure allows it to mimic certain biological molecules, enabling it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Benzyl 3-(aminomethyl)azetidine-1-carboxylate
  • Benzyl 3-[(methylamino)methyl]azetidine-1-carboxylate

Comparison: Benzyl 3-(methylamino)azetidine-1-carboxylate is unique due to its specific substitution pattern on the azetidine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds. For instance, the presence of the methylamino group can enhance its binding affinity to certain biological targets compared to its analogs .

Properties

IUPAC Name

benzyl 3-(methylamino)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-13-11-7-14(8-11)12(15)16-9-10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLRQIQMOPHXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171158
Record name 1-Azetidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630907-35-5
Record name 1-Azetidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630907-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azetidinecarboxylic acid, 3-(methylamino)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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